molecular formula C18H20FN3O4S B2598718 N-(5-fluoro-2-methylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1061926-54-2

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2598718
CAS No.: 1061926-54-2
M. Wt: 393.43
InChI Key: FZIRUJRXIQWBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Therapeutic Potential

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide and related compounds have been investigated for their pharmacological properties, particularly focusing on their receptor affinities and potential therapeutic applications in treating conditions like depression, addiction disorders, and epilepsy. For example, a study highlighted the discovery of a pyrrole derivative as a potassium-competitive acid blocker (P-CAB), which was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values, showing potent H(+),K(+)-ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo (Arikawa et al., 2012).

Anticonvulsant Activity

Compounds derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated for their anticonvulsant activity in animal models, showing significant protection in epilepsy models (Obniska et al., 2015).

Anticancer and Kinase Inhibition

Research on modifications of certain pyridine and triazolopyridine derivatives has led to the development of potent PI3K inhibitors, demonstrating remarkable anticancer effects and lower toxicity compared to earlier compounds. These studies provide insights into the structure-activity relationships necessary for designing more effective anticancer agents with reduced side effects (Xiao-meng Wang et al., 2015).

Corrosion Inhibition

The synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors have also been explored, indicating the potential of these compounds in protecting metals from corrosion in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).

Synthesis and Evaluation of Radioligands

The compound has been used in the synthesis and biological evaluation of fluorinated derivatives for the study of peripheral benzodiazepine receptors using positron emission tomography, showcasing its applicability in neurodegenerative disorder research (Fookes et al., 2008).

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-4-5-14(19)10-16(13)20-17(23)12-21-11-15(6-7-18(21)24)27(25,26)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIRUJRXIQWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.